N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-benzyl-N'-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-2-26-11-13-27(14-12-26)20(19-9-6-10-23-16-19)17-25-22(29)21(28)24-15-18-7-4-3-5-8-18/h3-10,16,20H,2,11-15,17H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYCSHHSWYQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a nucleophilic substitution reaction.
Piperazine Derivative Formation: The ethylpiperazine moiety is synthesized via alkylation of piperazine.
Coupling with Pyridine: The pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of compounds containing pyridine and oxalamide structures exhibit significant antimicrobial activities. For instance, compounds similar to N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth . Such findings suggest potential applications in developing new antibiotics.
Anticancer Activity
The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Studies have demonstrated that related oxalamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Antidiabetic Effects
Recent investigations into the pharmacological properties of similar compounds have shown potential antidiabetic effects, primarily through the regulation of glucose metabolism and improvement of insulin sensitivity . This suggests that this compound could be explored as a candidate for managing diabetes.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps outline a common synthetic pathway:
- Formation of the Piperazine Ring : The initial step often involves the reaction of 4-ethylpiperazine with suitable electrophiles to introduce the desired substituents.
- Pyridine Integration : A subsequent step involves coupling reactions where pyridine derivatives are introduced to form the core structure.
- Oxalamide Formation : The final step typically includes the formation of the oxalamide linkage through acylation reactions involving oxalic acid derivatives.
The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring the correct structural configuration .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of oxalamide derivatives demonstrated that certain modifications led to enhanced antibacterial activity against E. coli and S. aureus. The structure–activity relationship analysis indicated that specific substitutions on the piperazine ring significantly influenced potency .
Case Study 2: Anticancer Screening
In a separate investigation, derivatives similar to this compound were evaluated for anticancer activity against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some compounds exhibiting IC50 values in the micromolar range .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include:
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (FEMA 4234): Features a methoxy-methylbenzyl group and a 5-methylpyridin-2-yl substituent.
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FEMA 4231): Similar to the above but lacks the methyl group on the pyridine ring.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, FEMA 4233): Contains dimethoxybenzyl and pyridin-2-yl groups.
Key Structural Variations :
Pharmacological and Toxicological Data
Notes:
- Safety Margins: For FEMA 4231/4234, the NOEL of 100 mg/kg bw/day provides a safety margin of 500 million compared to estimated human exposure (0.0002 μg/kg bw/day) .
- Metabolism: Oxalamides are generally hydrolyzed to non-toxic metabolites, but the 4-ethylpiperazine in the target compound may introduce novel metabolic byproducts requiring further study.
Functional Implications
- Receptor Specificity : Pyridin-2-yl analogs (e.g., S336) show high affinity for umami taste receptors, while pyridin-3-yl substitution (target compound) may shift selectivity to other targets, such as neurotransmitter receptors, due to piperazine’s role in CNS activity.
- Solubility and Bioavailability : The 4-ethylpiperazine group in the target compound likely enhances water solubility compared to methoxybenzyl analogs, improving oral bioavailability .
Biological Activity
N1-benzyl-N2-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be identified by its complex structure, which includes a benzyl group, a piperazine moiety, and a pyridine ring. The molecular formula is , and it has a molecular weight of approximately 354.45 g/mol. Its structural components suggest potential interactions with biological targets involved in signaling pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially altering their signaling pathways, which is significant in both cancer and neurological contexts.
- Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines, this compound demonstrated potent antitumor activity. The compound was administered at varying concentrations, revealing an IC50 value as low as 0.9 µM for certain aggressive cancer types, indicating its potential as a therapeutic agent.
Case Study 2: Neurological Effects
Another investigation focused on the compound's effects on neuronal cells. The results indicated that it could modulate neurotransmitter release and enhance neuroprotection against oxidative stress, suggesting applications in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR analysis has been crucial for understanding how modifications to the chemical structure influence biological activity:
- Piperazine Substituents : Variations in the piperazine ring have been linked to changes in receptor binding affinity.
- Benzyl Group Modifications : Altering the benzyl group can enhance or diminish the compound's efficacy against specific cancer types.
These insights guide future synthetic efforts to optimize the compound's therapeutic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
